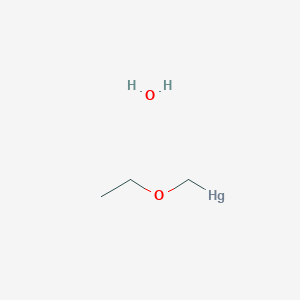
Ethoxymethylmercury;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethylmercury;hydrate is an organomercury compound that includes an ethoxy group (–OCH2CH3) and a methyl group (–CH3) bonded to a mercury atom, with water molecules associated in its structure. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxymethylmercury;hydrate can be synthesized through the reaction of ethyl alcohol with mercuric acetate in the presence of a base. The reaction typically involves the following steps:
- Dissolve mercuric acetate in ethyl alcohol.
- Add a base such as sodium hydroxide to the solution.
- Allow the reaction to proceed at room temperature, resulting in the formation of ethoxymethylmercury.
- The product is then hydrated by adding water to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions: Ethoxymethylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethoxy and methyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Mercuric oxide and ethyl acetate.
Reduction: Elemental mercury and ethyl alcohol.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Ethoxymethylmercury;hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, though its toxicity limits its applications.
Industry: Utilized in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethoxymethylmercury;hydrate involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction disrupts normal cellular functions, leading to toxicity. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular structures.
Comparison with Similar Compounds
Methylmercury: Another organomercury compound with similar toxicity but different functional groups.
Ethylmercury: Similar to ethoxymethylmercury but with an ethyl group instead of an ethoxy group.
Phenylmercury: Contains a phenyl group and exhibits different chemical properties.
Uniqueness: Ethoxymethylmercury;hydrate is unique due to its specific functional groups, which influence its reactivity and interactions with biological systems. Its hydration state also affects its chemical behavior and applications.
Properties
CAS No. |
112570-02-2 |
|---|---|
Molecular Formula |
C3H9HgO2 |
Molecular Weight |
277.69 g/mol |
IUPAC Name |
ethoxymethylmercury;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3-4-2;;/h2-3H2,1H3;;1H2 |
InChI Key |
XUQHVURHCDFVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Hg].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















